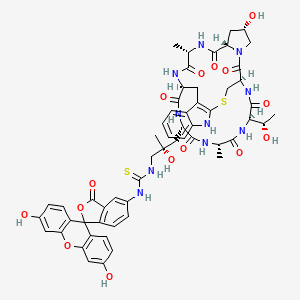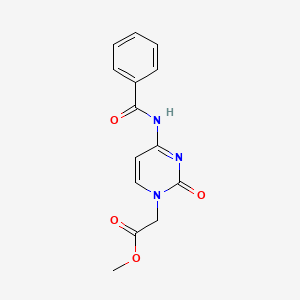
Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzamido group attached to a pyrimidine ring, and a methyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, where a benzoyl chloride reacts with an amine group on the pyrimidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate
- Methyl 2-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)acetate
- Methyl 2-(4-methylamino-2-oxopyrimidin-1(2H)-yl)acetate
Uniqueness
Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate is unique due to the presence of the benzamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research and development in various fields.
Properties
Molecular Formula |
C14H13N3O4 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
methyl 2-(4-benzamido-2-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C14H13N3O4/c1-21-12(18)9-17-8-7-11(16-14(17)20)15-13(19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16,19,20) |
InChI Key |
UTOUVTVKVWBZMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)
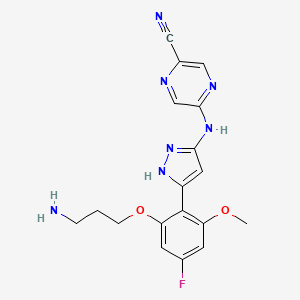
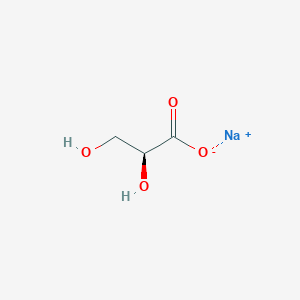
![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)



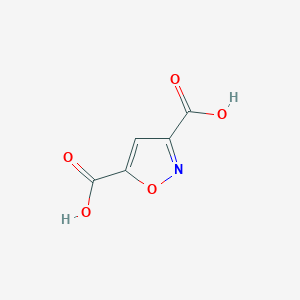
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)

